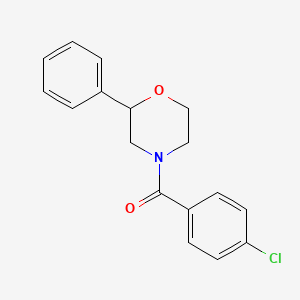

4-(4-Chlorobenzoyl)-2-phenylmorpholine

Description

Structure

3D Structure

Properties

IUPAC Name |

(4-chlorophenyl)-(2-phenylmorpholin-4-yl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16ClNO2/c18-15-8-6-14(7-9-15)17(20)19-10-11-21-16(12-19)13-4-2-1-3-5-13/h1-9,16H,10-12H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IYGFAANHOAXYFN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC(CN1C(=O)C2=CC=C(C=C2)Cl)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

301.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies and Mechanistic Investigations

Strategies for the Construction of Substituted Morpholine (B109124) Ring Systems

The construction of the morpholine ring, a privileged scaffold in drug discovery, has seen remarkable advancements. Modern synthetic strategies have moved beyond classical methods to embrace catalytic and stereoselective approaches, enabling precise control over the molecule's three-dimensional architecture.

Stereoselective Synthesis of 2-Substituted Morpholine Frameworks

The stereoselective synthesis of 2-substituted morpholines is of paramount importance for accessing chiral molecules with potential therapeutic applications. semanticscholar.orgrsc.orgnih.gov Various catalytic systems have been developed to achieve high levels of stereo- and enantioselectivity, providing access to specific isomers of compounds like the 2-phenylmorpholine (B1329631) core.

Palladium catalysis has emerged as a powerful tool for the synthesis of nitrogen-containing heterocycles. researchgate.net Intramolecular hydroamination of aminoalkenes, catalyzed by palladium complexes, offers a direct route to substituted morpholines. For instance, a palladium-catalyzed hydroamination reaction has been successfully employed in the stereoselective synthesis of 2,5-disubstituted morpholines. researchgate.net This method often proceeds with high diastereoselectivity, yielding a single diastereomer. researchgate.net The mechanism of palladium-catalyzed hydroamination of vinylarenes with anilines has been studied, revealing that the reaction proceeds via an external attack of the amine on an η3-arylethyl ligand. berkeley.edu

| Catalyst System | Substrate Type | Key Features | Reference |

| [Pd(OC(O)CF₃)₂]/DPPF with HOTf | Vinylarenes and Arylamines | Efficient for intermolecular hydroamination. | organic-chemistry.org |

| Pd(dba)₂ with RuPhos | Arene-MTAD cycloadducts | Dearomative 1,4-hydroamination. | nih.gov |

| Palladium bis-phosphino pyridine | Carbamate-protected aziridines | Stereoselective synthesis of 2,5-disubstituted morpholines. | researchgate.net |

Indium(III) catalysts have proven effective in promoting intramolecular reductive etherification for the synthesis of a variety of morpholine derivatives. oup.comxjtlu.edu.cn This methodology allows for the construction of 2-substituted, as well as 2,3-, 2,5-, and 2,6-disubstituted morpholines with good to excellent yields and high diastereoselectivity. oup.comxjtlu.edu.cn The reaction conditions are generally mild and demonstrate good compatibility with a broad range of functional groups, including common nitrogen-protecting groups like Boc, Cbz, and Fmoc. oup.com This approach provides a significant advantage over methods requiring stoichiometric amounts of strong Lewis acids. oup.com

| Catalyst | Substrate | Key Features | Reference |

| InBr₃ | Ketoalcohols | Mild conditions, high functional group tolerance. | oup.com |

| In(III) complexes | Aminoalkynes | Catalytic synthesis of C3-substituted morpholines. | researchgate.net |

A novel method for the stereoselective synthesis of morpholines involves the copper(II)-promoted oxyamination of alkenes. nih.gov This reaction facilitates the addition of an alcohol and an amine across an alkene, where the alcohol addition is intramolecular, and the amine coupling is intermolecular. nih.gov Using copper(II) 2-ethylhexanoate, 2-aminomethyl functionalized morpholines have been synthesized in good to excellent yields and with high levels of diastereoselectivity. nih.gov This method represents a significant advancement in copper(II)-promoted alkene difunctionalization chemistry for the synthesis of oxygen-containing heterocycles. nih.gov

| Catalyst | Reactants | Product | Key Features | Reference |

| Copper(II) 2-ethylhexanoate | β-hydroxy N-allylsulfonamide and TsNH₂ | 2-aminomethyl morpholine | Good to excellent yields and high diastereoselectivity. | nih.gov |

| Chiral Copper complexes | 4-pentenylsulfonamides | Chiral 2-formyl pyrrolidines | Enantioselective aerobic aminooxygenation. | nih.gov |

Visible-light photocatalysis has recently been applied to the synthesis of substituted 2-aryl morpholines through a diastereoselective annulation strategy. acs.orgnih.gov This approach allows for the direct synthesis of morpholines from readily available starting materials, often without the need for pre-functionalized or protected reagents. acs.orgnih.gov The reaction typically employs a photocatalyst in combination with a Lewis acid and a Brønsted acid to achieve high yields and stereoselectivity. acs.org Mechanistic studies suggest the reaction proceeds through the formation of a radical cation intermediate. acs.org This method is versatile, enabling access to a variety of substitution patterns, including challenging tri- and tetra-substituted morpholines. acs.orgnih.gov

| Reaction Type | Catalysts | Key Features | Reference |

| Diastereoselective Annulation | Visible-light photocatalyst, Lewis acid, Brønsted acid | Access to diverse substitution patterns from simple starting materials. | acs.orgnih.gov |

Enantioselective and Diastereoselective Control in Morpholine Synthesis

Achieving high levels of enantioselective and diastereoselective control is a central goal in the synthesis of chiral morpholines. Various strategies have been developed to introduce chirality and control the relative stereochemistry of substituents on the morpholine ring.

Asymmetric hydrogenation of unsaturated morpholines using a bisphosphine-rhodium catalyst with a large bite angle has been shown to produce a variety of 2-substituted chiral morpholines in quantitative yields and with excellent enantioselectivities (up to 99% ee). rsc.orgnih.gov This method is particularly noteworthy as the preparation of 2-substituted chiral morpholines via asymmetric hydrogenation is considered challenging due to the congested and electron-rich nature of the dehydromorpholine substrates. nih.gov

Organocatalysis has also been employed for the enantioselective synthesis of C2-functionalized morpholines. nih.gov For instance, an organocatalytic, enantioselective chlorination of aldehydes can generate a chiral intermediate that, after reductive amination and cyclization, yields N-benzyl protected morpholines with C2-functionalization. nih.gov

Furthermore, the diastereoselective synthesis of various substituted morpholines has been achieved from vinyloxiranes and amino-alcohols through a sequential Palladium(0)-catalyzed Tsuji-Trost reaction followed by an Iron(III)-catalyzed heterocyclization. researchgate.net This strategy has been used to obtain 2,6-, 2,5-, and 2,3-disubstituted as well as 2,5,6- and 2,3,5-trisubstituted morpholines in good to excellent yields and diastereoselectivities. researchgate.net

N-Acylation Protocols for Morpholine Nuclei

The final step in the synthesis of 4-(4-chlorobenzoyl)-2-phenylmorpholine is the introduction of the 4-chlorobenzoyl group onto the nitrogen atom of the 2-phenylmorpholine ring. This is typically achieved through an N-acylation reaction.

The N-benzoylation of 2-phenylmorpholine is commonly carried out using an acylating agent such as 4-chlorobenzoyl chloride. The reaction is typically performed in the presence of a base to neutralize the hydrochloric acid byproduct. Common bases include triethylamine or pyridine, and the reaction is often conducted in an aprotic solvent like dichloromethane or tetrahydrofuran.

Table 2: Typical Reagents and Conditions for N-Benzoylation of 2-Phenylmorpholine

| Reagent | Role | Typical Solvent | Typical Temperature |

| 2-Phenylmorpholine | Substrate | Dichloromethane (DCM) | 0 °C to room temperature |

| 4-Chlorobenzoyl chloride | Acylating agent | Dichloromethane (DCM) | 0 °C to room temperature |

| Triethylamine | Base | Dichloromethane (DCM) | 0 °C to room temperature |

In molecules with multiple nucleophilic sites, such as hydroxyl or other amino groups, chemoselective N-acylation is crucial. The higher nucleophilicity of the secondary amine in the morpholine ring compared to a hydroxyl group generally allows for selective acylation at the nitrogen atom. nih.gov However, reaction conditions can be optimized to enhance this selectivity. For instance, using a non-nucleophilic base and controlling the reaction temperature can minimize side reactions. In complex systems, protecting groups may be employed to temporarily block other reactive sites.

Reaction Mechanisms and Pathways for Morpholine Ring Formation

The formation of the morpholine ring is a key step in the synthesis of 2-phenylmorpholine and its derivatives. Intramolecular cyclization is a common and efficient strategy to construct this heterocyclic system.

Intramolecular Cyclization Mechanisms

The morpholine ring is often formed through the intramolecular cyclization of a linear precursor containing both an amino and a hydroxyl group, appropriately positioned to form the six-membered ring. A common precursor for the synthesis of 2-phenylmorpholine is a substituted 2-amino-1-phenylethanol derivative.

A typical intramolecular cyclization mechanism involves the nucleophilic attack of the amino group on an electrophilic carbon atom within the same molecule. For instance, a precursor such as N-(2-haloethyl)-1-phenyl-2-aminoethanol can undergo an intramolecular Williamson ether synthesis-type reaction. In this process, the hydroxyl group, after deprotonation by a base, acts as a nucleophile and attacks the carbon bearing the halogen, leading to the formation of the morpholine ring.

Alternatively, the cyclization can be acid-catalyzed. For example, the reaction of a brominated starting material with ethanolamine can lead to an intermediate that, upon treatment with concentrated sulfuric acid, undergoes cyclization to form the morpholine ring. nih.gov The mechanism involves protonation of a hydroxyl group, followed by intramolecular nucleophilic attack by the nitrogen atom and subsequent dehydration.

Lewis Acid Catalysis in Ring-Opening and Cyclization Processes

The synthesis of the 2-phenylmorpholine scaffold often employs a strategy involving the ring-opening of activated aziridines followed by intramolecular cyclization. Lewis acids play a crucial role in catalyzing these transformations. A highly regio- and stereoselective method involves the Sɴ2-type ring opening of activated aziridines with halogenated alcohols in the presence of a Lewis acid. nih.gov This initial step is followed by a base-mediated intramolecular ring closure of the resulting haloalkoxy amine to furnish the morpholine ring. nih.gov

| Lewis Acid | Reactants | Key Process | Reference |

|---|---|---|---|

| Various | Activated Aziridines + Haloalcohols | Sɴ2-type ring-opening and subsequent base-mediated cyclization | nih.gov |

| Zn(OTf)₂ | Activated Aziridines + Propargyl Alcohols | Sɴ2-type ring-opening followed by intramolecular hydroamination (6-exo-dig cyclization) | acs.org |

| Gold(I) Catalyst | Aziridines + Propargyl Alcohols | Tandem nucleophilic ring-opening/6-exo-dig cyclization/isomerization | rsc.org |

Radical Cation Intermediate Formation in Photocatalytic Systems

Modern synthetic strategies have incorporated photocatalysis to construct substituted 2-aryl morpholines. One such method employs a visible-light-activated photocatalyst, a Lewis acid, and a Brønsted acid to achieve a diastereoselective annulation. nih.gov Mechanistic investigations reveal that this reaction proceeds through the formation of a radical cation intermediate. nih.gov

In these systems, the photocatalyst, upon excitation by visible light, can engage in an oxidative quenching cycle. The presence of a Lewis acid can induce a switch in the catalytic pathway. nih.gov For instance, a Lewis acid can coordinate to an imine intermediate, and this complex is then reduced by the photoexcited catalyst (e.g., *Ir(III)). This process generates a more powerfully oxidizing species (e.g., Ir(IV)), which can then promote a single electron oxidation on a key intermediate to form a radical cation. nih.gov This radical cation is central to the subsequent cyclization and formation of the morpholine ring. The Brønsted acid also plays a critical role in this system by protonating the substrate, preserving the photocatalyst, and preventing unwanted oxidation of the final product. nih.gov

Investigation of Regioselectivity in Substitution Reactions

The regioselectivity of substitution is a critical aspect in the synthesis of this compound, ensuring the correct placement of the 4-chlorobenzoyl group on the morpholine nitrogen and the phenyl group at the C2 position. The synthesis often starts with precursors where the substitution pattern is already established, for example, by using (S)-2-phenylmorpholine as a starting material. The subsequent acylation with 4-chlorobenzoyl chloride would then selectively occur at the nitrogen atom, which is the most nucleophilic site.

In syntheses that build the ring system from acyclic precursors, the regioselectivity of the ring-closing step is paramount. For instance, in the Sɴ2-type ring-opening of a 2-aryl-aziridine, the nucleophile (an oxygen-containing tether) attacks the most electrophilic and sterically accessible carbon, which is typically the benzylic carbon, thus setting the stage for the phenyl group to be at the C2 position of the final morpholine. nih.gov Quantum chemistry calculations have been used to explore the reaction mechanisms and regioselectivity in related heterocyclic systems. nih.gov Such studies reveal that the preferred site of nucleophilic attack can be determined by calculating the free energy barriers of different reaction pathways, where factors like cation-π interactions can stabilize certain transition states and direct the reaction to a specific outcome. nih.gov

Optimization of Synthetic Yields and Reaction Efficiencies

In a multi-step synthesis, such as the one-pot, three-step synthesis of a related complex benzodiazepine derivative starting from (S)-2-piperazine carboxylic acid, optimization involves the careful selection of reagents and conditions for each sequential step: selective acylation, condensation, and final cyclization. mdpi.com The choice of coupling agents (e.g., HATU) and bases (e.g., DIPEA) in the final cyclization step is critical for achieving high yields. mdpi.com Similarly, the synthesis of (S)-2-phenylmorpholine from a protected precursor involves optimizing the deprotection step, where the choice of acid (e.g., HCl in dioxane) and subsequent workup conditions (pH adjustment, extraction solvent) are key to isolating the product in high yield (e.g., 78%). chemicalbook.com The development of tandem reactions, where a single catalyst promotes multiple transformations in sequence, represents a significant strategy for enhancing reaction efficiency, reducing waste, and simplifying the synthetic procedure. rsc.org

| Precursor/Starting Material | Key Reagents/Conditions | Product | Reported Yield | Reference |

|---|---|---|---|---|

| (S)-tert-butyl 2-phenylmorpholine-4-carboxylate | 4N HCl in dioxane, then 2N NaOH | (S)-2-phenylmorpholine | 78% | chemicalbook.com |

| Amine 3 and Epoxide 2d | Dry MeOH under N₂ | (2S,5R)-2-(4-Chloro-phenyl)-5-methyl-morpholine | 34% | google.com |

| (S)-piperazine-2-carboxylic acid dihydrochloride | Three-step, one-pot: 1) 4-chlorobenzoyl chloride 2) Isatoic anhydride 3) HATU/DIPEA | (S)-2-(4-Chlorobenzoyl)-...diazepine-dione | Not specified | mdpi.com |

Comprehensive Structural Elucidation and Advanced Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Architecture

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone in the structural elucidation of organic molecules, providing unparalleled insight into the connectivity and spatial arrangement of atoms. For the compound 4-(4-Chlorobenzoyl)-2-phenylmorpholine, a detailed analysis of its NMR spectra is essential to confirm its molecular architecture. This involves a combination of one-dimensional (1D) and two-dimensional (2D) NMR techniques.

One-Dimensional (1D) NMR Techniques

One-dimensional NMR spectroscopy, including ¹H NMR and ¹³C NMR, provides fundamental information about the chemical environment of individual protons and carbon atoms within the molecule.

Proton Nuclear Magnetic Resonance (¹H NMR) for Chemical Shifts and Coupling Patterns

Proton NMR (¹H NMR) spectroscopy of this compound would reveal distinct signals corresponding to the protons of the phenyl, chlorobenzoyl, and morpholine (B109124) rings. The chemical shifts (δ) of these protons are influenced by their local electronic environment. Protons on the aromatic rings are expected to resonate in the downfield region (typically δ 7.0-8.0 ppm) due to the deshielding effect of the ring currents. The protons of the morpholine ring, being aliphatic, will appear in the upfield region of the spectrum.

The coupling patterns (multiplicity) of the signals provide information about the number of adjacent protons. For instance, the protons on the 4-chlorobenzoyl group would likely appear as two doublets, characteristic of a para-substituted benzene (B151609) ring. The protons of the phenyl group at the 2-position of the morpholine ring would also show characteristic aromatic splitting patterns. The protons of the morpholine ring would exhibit more complex splitting patterns due to their diastereotopic nature and coupling with each other.

A hypothetical ¹H NMR data table for this compound is presented below. The exact chemical shifts and coupling constants would need to be determined experimentally.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~ 7.50 - 7.30 | m | 9H | Ar-H (Phenyl and Chlorobenzoyl) |

| ~ 4.80 | dd | 1H | H-2 (Morpholine) |

| ~ 4.20 - 3.80 | m | 3H | H-3a, H-5a, H-6a (Morpholine) |

| ~ 3.60 - 3.20 | m | 3H | H-3b, H-5b, H-6b (Morpholine) |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) for Carbon Skeleton

Carbon-13 NMR (¹³C NMR) spectroscopy provides information about the carbon framework of the molecule. Each unique carbon atom in this compound would give a distinct signal in the ¹³C NMR spectrum. The chemical shifts of the carbon atoms are indicative of their hybridization and chemical environment.

The carbonyl carbon of the benzoyl group is expected to be significantly deshielded, appearing at a chemical shift of around 170 ppm. The aromatic carbons of the phenyl and chlorobenzoyl rings would resonate in the range of approximately 120-140 ppm. The aliphatic carbons of the morpholine ring would appear in the upfield region, typically between 40 and 80 ppm.

A hypothetical ¹³C NMR data table for this compound is provided below.

| Chemical Shift (δ, ppm) | Assignment |

| ~ 170.0 | C=O (Benzoyl) |

| ~ 138.0 - 125.0 | Ar-C (Phenyl and Chlorobenzoyl) |

| ~ 75.0 | C-2 (Morpholine) |

| ~ 67.0 | C-6 (Morpholine) |

| ~ 50.0 | C-3 (Morpholine) |

| ~ 45.0 | C-5 (Morpholine) |

Two-Dimensional (2D) NMR Techniques for Connectivity and Spatial Proximity

Two-dimensional NMR techniques provide more detailed structural information by showing correlations between different nuclei.

Correlation Spectroscopy (COSY) for Proton-Proton Coupling

Correlation Spectroscopy (COSY) is a 2D NMR experiment that identifies protons that are coupled to each other. In the COSY spectrum of this compound, cross-peaks would be observed between the signals of protons that are on adjacent carbon atoms. This would be particularly useful for assigning the complex proton signals of the morpholine ring. For example, the proton at C-2 would show a correlation with the protons at C-3. The protons at C-5 would show correlations with the protons at C-6, and the protons at C-3 would show correlations with the protons at C-2. This information allows for the unambiguous assignment of the entire spin system within the morpholine ring.

A hypothetical representation of expected COSY correlations is provided in the table below.

| Correlating Protons |

| H-2 / H-3 |

| H-5 / H-6 |

Mass Spectrometry (MS) for Molecular Weight Confirmation and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is essential for confirming the molecular weight of a compound and for obtaining structural information through the analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-resolution mass spectrometry would provide the exact mass of this compound with a high degree of accuracy (typically to four or five decimal places). This precise mass measurement allows for the unambiguous determination of the elemental formula of the molecule, confirming that the synthesized compound has the expected atomic composition. A search for this data has not yielded any results.

Electron Ionization (EI) and Electrospray Ionization (ESI) Techniques

Both Electron Ionization (EI) and Electrospray Ionization (ESI) are common methods for generating ions in a mass spectrometer. EI is a "hard" ionization technique that often leads to extensive fragmentation, providing a detailed "fingerprint" of the molecule. ESI is a "soft" ionization method that typically results in the observation of the protonated molecule [M+H]⁺, which is useful for confirming the molecular weight. The specific fragmentation patterns under these ionization techniques for this compound have not been reported.

Collision-Induced Dissociation (CID) and MSⁿ for Fragmentation Pathway Elucidation

Collision-Induced Dissociation (CID), often performed in tandem mass spectrometry (MS/MS or MSⁿ), involves the fragmentation of a selected precursor ion (such as the molecular ion or protonated molecule) by collision with an inert gas. The resulting product ions provide valuable information about the molecule's structure and the relative strengths of its chemical bonds. Elucidating the fragmentation pathways of this compound would require this experimental data, which is currently unavailable.

Analysis of N-Acyl Morpholine Fragmentation Patterns

The fragmentation of N-acyl morpholines in mass spectrometry is expected to follow characteristic pathways. Generally, cleavage of the amide bond is a common fragmentation route, which would lead to the formation of a 4-chlorobenzoyl cation. Another likely fragmentation would involve the opening of the morpholine ring. However, without specific data for this compound, a detailed analysis of its unique fragmentation pattern is not possible.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful analytical technique used to identify the functional groups present within a molecule by measuring the absorption of infrared radiation, which induces molecular vibrations such as stretching and bending. The IR spectrum of this compound is expected to display a series of characteristic absorption bands that confirm the presence of its key structural components: the 4-chlorobenzoyl group, the 2-phenyl substituent, and the morpholine ring system.

The infrared spectrum of this compound can be analyzed by assigning absorption bands to the vibrational modes of its constituent parts. The tertiary amide linkage, aromatic rings, and the morpholine heterocycle each give rise to distinct and identifiable peaks.

The benzoyl moiety contributes several significant bands. The most prominent of these is the carbonyl (C=O) stretching vibration of the tertiary amide, also known as the Amide I band. For tertiary amides, this strong absorption typically appears in the range of 1630–1680 cm⁻¹. libretexts.orgwpmucdn.com Conjugation with the 4-chlorophenyl ring is expected to shift this frequency to the lower end of the typical range. The aromatic C=C ring stretching vibrations from both the chlorophenyl and phenyl rings are expected to produce sharp peaks in the 1600–1585 cm⁻¹ and 1500–1400 cm⁻¹ regions. orgchemboulder.comvscht.czlibretexts.org Aromatic C–H stretching vibrations are anticipated just above 3000 cm⁻¹, typically between 3000 and 3100 cm⁻¹. orgchemboulder.comlibretexts.org The presence of the chlorine substituent on the benzoyl ring should give rise to a C–Cl stretching band in the fingerprint region, generally between 850 cm⁻¹ and 550 cm⁻¹. libretexts.orgorgchemboulder.com Specifically, para-substituted rings often show a characteristic band in the 850–800 cm⁻¹ range. slideshare.net

The morpholine moiety also presents a unique set of vibrations. The aliphatic C–H stretching vibrations of the methylene (B1212753) (CH₂) groups in the ring are expected to cause strong absorptions in the 2850–3000 cm⁻¹ region, distinctly lower than their aromatic counterparts. libretexts.orgresearchgate.net The C–O–C (ether) linkage within the morpholine ring is characterized by a strong, prominent stretching band, typically observed around 1100 cm⁻¹. researchgate.net The C–N stretching vibration of the tertiary amide is found in the fingerprint region and can be coupled with other vibrations. s-a-s.org

The 2-phenyl group will contribute to the aromatic C–H and C=C stretching bands already mentioned. Additionally, the substitution pattern of this ring can be inferred from the C–H out-of-plane bending vibrations. A monosubstituted phenyl ring typically exhibits strong absorption bands around 770–730 cm⁻¹ and 720–680 cm⁻¹. wpmucdn.comorgchemboulder.com

The following table summarizes the expected characteristic IR absorption frequencies for this compound based on the analysis of its functional groups.

Interactive Table: Expected IR Absorption Bands for this compound

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

| C=O Stretch (Amide I) | 4-Chlorobenzoyl | 1630 - 1680 | Strong |

| Aromatic C=C Stretch | Phenyl & Chlorophenyl Rings | 1600 - 1585 and 1500 - 1400 | Medium, Sharp |

| Aromatic C-H Stretch | Phenyl & Chlorophenyl Rings | 3000 - 3100 | Medium to Weak |

| Aliphatic C-H Stretch | Morpholine Ring | 2850 - 3000 | Strong |

| C-O-C Stretch | Morpholine Ring (Ether) | ~1100 | Strong |

| C-N Stretch | Tertiary Amide/Morpholine | 1250 - 1020 | Medium |

| C-Cl Stretch | 4-Chlorophenyl | 850 - 550 | Medium to Strong |

| Aromatic C-H Bend (oop) | Monosubstituted Phenyl | 770 - 730 and 720 - 680 | Strong |

| Aromatic C-H Bend (oop) | Para-substituted Phenyl | 850 - 800 | Strong |

Computational Chemistry and Molecular Modeling Studies

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical methods are instrumental in predicting the physicochemical properties of molecules from first principles. These calculations offer a detailed description of the electron distribution and energy levels within a molecule, which are fundamental to its stability and reactivity.

Density Functional Theory (DFT) has become a cornerstone of computational chemistry due to its favorable balance of accuracy and computational cost. This method is used to investigate the electronic properties of molecules by calculating the electron density rather than the complex many-electron wavefunction. For 4-(4-Chlorobenzoyl)-2-phenylmorpholine, DFT calculations provide a comprehensive understanding of its structural and electronic features.

The first step in most computational studies is to determine the most stable three-dimensional arrangement of atoms in the molecule, known as geometry optimization. For this compound, this process involves finding the set of atomic coordinates that corresponds to a minimum on the potential energy surface. These calculations are typically performed using a specific functional and basis set, such as B3LYP/6-311G(d,p), to achieve a reliable prediction of the molecular geometry.

Conformational analysis further explores the different spatial arrangements (conformers) of the molecule and their relative energies. The morpholine (B109124) ring can adopt various conformations, such as chair and boat forms, and the orientation of the phenyl and 4-chlorobenzoyl substituents can also vary. By calculating the energies of these different conformers, the most stable, and therefore most populated, conformation at a given temperature can be identified. This information is crucial for understanding how the molecule interacts with its environment.

Table 1: Selected Optimized Geometrical Parameters of this compound (Note: This data is illustrative and would be derived from actual DFT calculations.)

| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |

| C=O | 1.23 | - | - |

| C-N (amide) | 1.38 | - | - |

| C-Cl | 1.75 | - | - |

| O-C-C (morpholine) | - | 110.5 | - |

| C-N-C (morpholine) | - | 112.0 | - |

| Phenyl-C-N-C | - | - | 45.2 |

| Chlorobenzoyl-C-N-C | - | - | 175.8 |

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key components of Frontier Molecular Orbital (FMO) theory. The HOMO is the orbital from which an electron is most likely to be donated, representing the molecule's ability to act as a nucleophile. Conversely, the LUMO is the orbital to which an electron is most likely to be accepted, indicating the molecule's capacity to act as an electrophile.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of a molecule's kinetic stability and chemical reactivity. A large HOMO-LUMO gap suggests high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. A small gap implies that the molecule is more polarizable and more likely to engage in chemical reactions. Analysis of the HOMO and LUMO energy levels for this compound provides insights into its electronic transitions and potential reaction pathways.

Table 2: Calculated Frontier Molecular Orbital Energies of this compound (Note: This data is illustrative and would be derived from actual DFT calculations.)

| Parameter | Energy (eV) |

| HOMO Energy | -6.54 |

| LUMO Energy | -1.23 |

| HOMO-LUMO Gap (ΔE) | 5.31 |

Mulliken charge analysis is a method for partitioning the total electron density of a molecule among its constituent atoms. This provides an estimation of the partial atomic charges, which can be used to identify electrophilic and nucleophilic sites within the molecule. For this compound, this analysis can reveal how the electron-withdrawing effects of the chlorine atom and the carbonyl group, as well as the presence of the phenyl and morpholine rings, influence the charge distribution across the molecule. Atoms with significant negative charges are likely to be sites for electrophilic attack, while those with significant positive charges are susceptible to nucleophilic attack.

Vibrational frequency calculations are performed to confirm that the optimized geometry corresponds to a true energy minimum (i.e., no imaginary frequencies) and to predict the molecule's infrared (IR) and Raman spectra. Each calculated vibrational mode corresponds to a specific type of molecular motion, such as bond stretching, bending, or twisting.

By comparing the calculated vibrational frequencies with experimentally obtained spectroscopic data, researchers can validate the computational model and assign specific absorption bands in the experimental spectrum to particular vibrational modes. For this compound, this would involve identifying the characteristic frequencies for the C=O stretch of the benzoyl group, the C-Cl stretch, the C-N and C-O stretches of the morpholine ring, and the various vibrations of the aromatic rings.

Ab initio methods are a class of quantum chemical calculations that are based directly on the principles of quantum mechanics without the use of experimental data for parametrization. Methods like Møller-Plesset perturbation theory (MP2) and high-accuracy composite methods such as Gaussian-4 (G4) and its variant G4MP2 provide more accurate energy calculations than standard DFT methods, albeit at a higher computational expense.

These high-level calculations are particularly useful for obtaining precise thermodynamic data, such as enthalpies of formation and reaction energies. For this compound, applying G4MP2 or similar methods would yield a highly reliable value for its gas-phase electronic energy, which serves as a benchmark for other computational methods and can be used in the accurate prediction of its thermochemical properties.

Density Functional Theory (DFT) Applications

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Stability

Molecular dynamics (MD) simulations are powerful computational methods used to study the physical movement of atoms and molecules over time. These simulations can provide a detailed understanding of the conformational dynamics and stability of a ligand in different environments, as well as the stability of its complex with a biological target.

Simulation of Conformational Dynamics in Solution

Analysis of Protein-Ligand Interaction Stability (if applicable to a specific biological target)

MD simulations are critical for assessing the stability of a ligand's binding pose within a protein's active site, as predicted by molecular docking. By simulating the protein-ligand complex over a period of nanoseconds or even microseconds, researchers can observe the persistence of key interactions, such as hydrogen bonds and hydrophobic contacts. For this compound, if a biological target were identified, MD simulations would be instrumental in validating the docking predictions and understanding the dynamic nature of the binding. The stability of the ligand within the binding pocket and the conformational changes in both the ligand and the protein upon binding would provide crucial information about the binding affinity and mechanism of action.

Molecular Docking for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is widely used to predict the binding mode and affinity of a small molecule to a biological target.

Prediction of Binding Modes and Affinities with Biological Macromolecules

Given the structural features of this compound, potential biological targets could include receptors and enzymes where phenyl and benzoyl moieties are recognized. For instance, studies on related morpholine derivatives have identified the dopamine (B1211576) D4 receptor as a potential target nih.govacs.org. Docking studies of this compound against the dopamine D4 receptor would likely show the phenyl and chlorobenzoyl groups occupying hydrophobic pockets within the receptor's binding site. The predicted binding affinity, often expressed as a docking score or estimated binding energy, would provide a quantitative measure of the ligand's potential potency.

Analysis of Key Intermolecular Interactions (e.g., hydrogen bonding, hydrophobic interactions)

The binding of this compound to a biological target would be governed by a combination of intermolecular forces. Key interactions would likely include:

Hydrophobic Interactions: The two phenyl rings are significant hydrophobic features that would favorably interact with nonpolar residues in a protein's binding site.

Pi-Pi Stacking: The aromatic rings could engage in pi-pi stacking interactions with aromatic amino acid residues such as phenylalanine, tyrosine, or tryptophan.

Hydrogen Bonding: The oxygen atom of the morpholine ring and the carbonyl oxygen of the benzoyl group can act as hydrogen bond acceptors, forming hydrogen bonds with suitable donor groups in the protein.

Halogen Bonding: The chlorine atom on the benzoyl group could participate in halogen bonding, a specific type of noncovalent interaction that can contribute to binding affinity and selectivity.

A hypothetical representation of these interactions is summarized in the table below.

| Interaction Type | Potential Participating Moieties of the Ligand | Potential Interacting Protein Residues |

| Hydrophobic Interactions | Phenyl ring, Chlorophenyl ring | Alanine, Valine, Leucine, Isoleucine, Proline, Methionine |

| Pi-Pi Stacking | Phenyl ring, Chlorophenyl ring | Phenylalanine, Tyrosine, Tryptophan, Histidine |

| Hydrogen Bonding (Acceptor) | Morpholine oxygen, Carbonyl oxygen | Serine, Threonine, Tyrosine, Asparagine, Glutamine, Lysine, Arginine |

| Halogen Bonding | Chlorine atom | Electron-rich atoms (e.g., oxygen in backbone carbonyls) |

Quantitative Structure-Activity Relationship (QSAR) and 3D-QSAR Modeling

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. 3D-QSAR methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), use 3D representations of molecules to derive these relationships.

Studies on a series of 2,4-disubstituted morpholines with affinity for the dopamine D4 receptor have provided insights that are likely relevant to this compound. A 3D-QSAR analysis of these compounds revealed that the regions around the two benzene (B151609) ring systems are critical for affinity nih.govacs.org. Specifically, the steric and electronic properties of these aromatic moieties significantly influence the binding to the receptor. The p-chlorobenzyl group (structurally similar to the 4-chlorobenzoyl group) was identified as an important feature for affinity nih.govacs.org. These models suggest that modifications to the phenyl and chlorobenzoyl rings could modulate the biological activity of this compound. For instance, the electrostatic potential and the shape of the molecule in the space surrounding these rings are key determinants of its interaction with the dopamine D4 receptor. The 3D-QSAR models for dopamine D4 antagonists also highlight the importance of bulky substituents and specific electrostatic and hydrogen-bonding features for achieving high affinity and selectivity nih.gov. These findings provide a framework for the rational design of new analogs of this compound with potentially improved biological profiles.

Molecular Descriptors and Their Correlation with Biological Activity

Molecular descriptors are numerical values that characterize the properties of a molecule. They can be derived from its chemical structure and are used to create a quantitative link between the structure and its biological activity, a methodology known as Quantitative Structure-Activity Relationship (QSAR). For a compound like this compound, a range of descriptors would be calculated to build a predictive model.

These descriptors are generally categorized as:

1D Descriptors: Based on the molecular formula, such as molecular weight and atom counts.

2D Descriptors: Derived from the 2D representation of the molecule, including topological indices, molecular connectivity, and counts of specific structural fragments.

3D Descriptors: Calculated from the 3D coordinates of the atoms, encompassing molecular shape, volume, and surface area.

Physicochemical Descriptors: Properties like lipophilicity (LogP), polarizability, and electronic properties.

In a typical study, these descriptors for a series of related compounds, including this compound, would be correlated with their measured biological activity (e.g., inhibitory concentration, IC50) against a specific biological target. This analysis helps to identify which molecular properties are crucial for the desired biological effect. For instance, a positive correlation with LogP might suggest that increased lipophilicity enhances activity, while a negative correlation with a specific steric descriptor could indicate that bulkier substituents are detrimental.

Representative Data Table of Molecular Descriptors (Hypothetical)

| Descriptor | Value | Implication for Biological Activity |

| Molecular Weight | 315.78 g/mol | Influences absorption and distribution. |

| LogP | 3.85 | Indicates good lipophilicity, potentially favoring membrane permeability. |

| Total Polar Surface Area | 29.54 Ų | Affects solubility and transport across biological barriers. |

| Number of Rotatable Bonds | 3 | Relates to conformational flexibility. |

| Hydrogen Bond Donors | 0 | Influences binding interactions with target proteins. |

| Hydrogen Bond Acceptors | 2 | Can form hydrogen bonds with biological targets. |

Pharmacophore Identification and Feature Mapping

A pharmacophore is an abstract representation of all the essential steric and electronic features that a molecule must possess to ensure optimal molecular interactions with a specific biological target. Pharmacophore models are crucial for understanding ligand-receptor interactions and for designing new molecules with similar or improved activity.

For this compound, a pharmacophore model would be developed based on its structure and the known interactions with its biological target. The key pharmacophoric features would likely include:

Aromatic Rings: The phenyl and chlorobenzoyl groups can engage in π-π stacking or hydrophobic interactions.

Hydrogen Bond Acceptors: The oxygen atom of the morpholine ring and the carbonyl oxygen.

These features would be mapped in 3D space to define their relative orientations and distances. This pharmacophoric map serves as a template for identifying other molecules that could potentially bind to the same target.

Hypothetical Pharmacophore Features for this compound

| Feature | Location | Role in Binding |

| Aromatic Ring 1 | Phenyl group | Hydrophobic/π-π interactions |

| Aromatic Ring 2 | 4-Chlorobenzoyl group | Hydrophobic/π-π interactions, potential halogen bonding |

| Hydrogen Bond Acceptor 1 | Carbonyl Oxygen | Forms hydrogen bonds with receptor residues |

| Hydrogen Bond Acceptor 2 | Morpholine Oxygen | Potential hydrogen bonding |

| Hydrophobic Center | Morpholine ring | Van der Waals interactions |

Predictive Model Development and Validation

Building on the calculated molecular descriptors and identified pharmacophore features, predictive models can be developed to estimate the biological activity of new, untested compounds. Common techniques for developing these models include:

Multivariate Linear Regression (MLR): This method establishes a linear relationship between the biological activity and a set of molecular descriptors.

Support Vector Machine (SVM): A machine learning algorithm that can be used for classification (e.g., active vs. inactive) or regression to predict a continuous activity value.

The development of a robust predictive model involves several steps:

Dataset Preparation: A diverse set of compounds with known biological activities is compiled.

Descriptor Calculation: A wide range of molecular descriptors is calculated for each compound.

Model Building: A training set of compounds is used to build the model using techniques like MLR or SVM.

Model Validation: The predictive power of the model is assessed using an external test set of compounds that were not used in the model's creation. Statistical parameters such as the correlation coefficient (R²) and the root mean square error (RMSE) are used to evaluate the model's performance.

A validated model for a series of compounds including this compound would allow researchers to predict the activity of newly designed analogs before their synthesis.

Virtual Screening Applications for Analog Design

Virtual screening is a computational technique used to search large libraries of small molecules to identify those structures that are most likely to bind to a drug target. A well-validated pharmacophore model or a predictive QSAR model can be used as a filter in a virtual screening campaign.

For designing analogs of this compound, virtual screening could be applied in the following ways:

Pharmacophore-Based Screening: The identified pharmacophore model is used as a 3D query to search a database of commercially available or virtually generated compounds. Molecules that match the pharmacophoric features are selected as "hits."

Docking-Based Screening: If the 3D structure of the biological target is known, molecular docking can be used to predict how well a library of compounds binds to the target's active site. The binding affinity is estimated using a scoring function.

QSAR-Based Screening: A predictive QSAR model can be used to estimate the biological activity of a large library of compounds, and those with the highest predicted activity are prioritized.

The "hits" from a virtual screening campaign would then be further evaluated, synthesized, and tested in biological assays to confirm their activity. This approach significantly accelerates the process of lead optimization by focusing on compounds with a higher probability of success.

An article on the in vitro biological mechanisms of action of the specific chemical compound “this compound” cannot be generated at this time.

Extensive searches for scientific literature detailing the investigation of this particular compound's effects on enzyme inhibition and receptor modulation have not yielded specific data. Studies detailing its activity in assays for enzyme targets such as kinases, DprE1, or mTOR, including determinations of its half-maximal inhibitory concentration (IC₅₀) or the kinetic characterization of its potential inhibitory effects, are not available in the public domain.

Similarly, there is no accessible research on the in vitro receptor modulation properties of this compound, such as ligand-binding assays with recombinant receptors or functional assays to determine agonism or antagonism.

While research exists for the broader class of morpholine-containing compounds and their interactions with various biological targets, the user's strict requirement to focus solely on "this compound" prevents the inclusion of this more general information. Therefore, due to the absence of specific research data for this compound, the requested article cannot be constructed.

Investigation of Biological Mechanisms of Action: in Vitro Perspectives

Structure-Activity Relationships (SAR) for In Vitro Biological Endpoints

The biological activity of a compound is intrinsically linked to its chemical structure. For 4-(4-Chlorobenzoyl)-2-phenylmorpholine, the key structural components that can be modulated to alter its biological profile are the morpholine (B109124) ring, the benzoyl group, and the stereocenters within the molecule.

The morpholine ring is a common scaffold in medicinal chemistry, valued for its favorable physicochemical properties. nih.govnih.gov Substitutions on this ring can significantly impact a molecule's biological activity by altering its conformation, steric profile, and interactions with target proteins.

Research on various classes of morpholine derivatives suggests that the introduction of substituents on the morpholine ring can modulate potency and selectivity for different biological targets. For instance, in the context of anticancer activity, the addition of alkyl groups at the C-3 position of the morpholine ring has been shown to increase activity. e3s-conferences.org Furthermore, the presence of substituents on the morpholine ring can influence the molecule's ability to fit into the binding pockets of enzymes, with bridged morpholine moieties sometimes enhancing potency by accessing deeper regions of the active site. e3s-conferences.org

While direct data on substitutions on the morpholine ring of this compound is scarce, we can hypothesize the potential effects based on general SAR principles.

| Substitution Position | Type of Substituent | Potential Impact on In Vitro Activity |

| C-2 (Phenyl-bearing carbon) | Small alkyl groups | May alter the orientation of the phenyl group, potentially affecting π-π stacking or hydrophobic interactions with the target. |

| C-3, C-5, C-6 | Alkyl groups | Could introduce steric hindrance, which may either enhance or diminish binding affinity depending on the topology of the target's binding site. |

| C-3, C-5, C-6 | Polar groups (e.g., -OH) | May introduce new hydrogen bonding opportunities, potentially increasing binding affinity if the target has corresponding donor/acceptor sites. |

It is important to note that without specific experimental data for this compound analogs, these remain informed hypotheses based on broader chemical knowledge.

The 4-chlorobenzoyl group is a critical component of the molecule, likely playing a significant role in its biological activity through various non-covalent interactions. Modifications to this moiety, such as altering the nature and position of the substituent on the phenyl ring, can have a profound effect on the compound's in vitro profile.

Studies on other classes of compounds containing a benzamide (B126) or a related aroyl moiety have demonstrated the importance of the substituent pattern on the aromatic ring. For instance, the presence of halogen atoms, such as the chlorine in this compound, is a common feature in bioactive molecules and can enhance activity through halogen bonding or by influencing the electronic properties of the ring. e3s-conferences.org

The position of the substituent is also crucial. A para-substitution, as seen in the target compound, will have different electronic and steric effects compared to an ortho- or meta-substitution. The following table outlines potential modifications to the benzoyl moiety and their predicted impact on biological interactions.

| Modification | Example | Potential Influence on In Vitro Biological Interactions |

| Substituent Position | ||

| para- (as in the parent compound) | 4-Chloro | Establishes a specific electronic and steric profile. |

| meta- | 3-Chloro | May alter the molecule's dipole moment and steric interactions within the binding pocket. |

| ortho- | 2-Chloro | Could introduce steric hindrance that may affect the conformation of the benzoyl group relative to the morpholine ring. |

| Nature of the Substituent | ||

| Electron-withdrawing groups | -NO₂, -CF₃ | Can influence the electronic character of the carbonyl group, potentially affecting hydrogen bond acceptor strength. |

| Electron-donating groups | -OCH₃, -CH₃ | May alter the electron density of the aromatic ring, influencing π-π interactions. |

| Hydrogen bond donors/acceptors | -OH, -NH₂ | Could form additional hydrogen bonds with the biological target, potentially increasing affinity. |

Again, these are generalized predictions, and the actual effect of these modifications would need to be determined through empirical testing against specific biological targets.

The presence of a chiral center at the C-2 position of the morpholine ring in this compound means that the compound can exist as different stereoisomers. It is a well-established principle in pharmacology that stereochemistry can have a profound impact on biological activity. nih.govnih.gov Different enantiomers or diastereomers of a molecule can exhibit significantly different potencies, efficacies, and even different types of biological activity altogether.

This stereoselectivity arises from the three-dimensional nature of biological targets, such as enzymes and receptors, which have chiral binding sites. One stereoisomer may fit into the binding site more favorably than another, leading to a stronger and more effective interaction.

For this compound, the key stereochemical considerations would be:

Enantiomers: The (R)- and (S)-enantiomers at the C-2 position. It is highly likely that one enantiomer would be more active than the other against a specific biological target.

Diastereomers: If additional chiral centers were introduced through substitution on the morpholine ring, diastereomers would be possible. These would have different spatial arrangements of their substituents and, consequently, different biological activities.

The following table summarizes the potential impact of stereochemistry on the in vitro activity of this compound.

| Stereochemical Aspect | Description | Potential Impact on In Vitro Activity |

| Enantioselectivity | The differential activity of the (R)- and (S)-enantiomers. | One enantiomer may exhibit significantly higher affinity and/or efficacy for a specific biological target due to a better complementary fit with the chiral binding site. |

| Diastereoselectivity | The differential activity of diastereomers (if other chiral centers are present). | Diastereomers have different physical and chemical properties and will likely exhibit distinct biological activity profiles. |

Advanced in Vitro Research Methodologies for Compound Characterization

In Vitro ADME (Absorption, Distribution, Metabolism, Excretion) Profiling

In vitro ADME assays are essential tools in early drug discovery to predict the in vivo pharmacokinetic behavior of a compound. These assays provide crucial data on a compound's potential for absorption, its distribution in the body, how it is metabolized, and the routes of its excretion. High-throughput screening methods are often employed to rapidly assess large numbers of compounds, allowing for the early identification of candidates with favorable ADME properties.

Metabolic Stability Assessment in Microsomal and Hepatocyte Systems

Metabolic stability is a critical parameter that influences a compound's half-life and oral bioavailability. It is typically assessed in vitro using liver microsomes or hepatocytes, which contain the primary enzymes responsible for drug metabolism.

Determination of Intrinsic Clearance (CLint)

Intrinsic clearance (CLint) is a measure of the intrinsic metabolic capacity of the liver for a specific compound, independent of physiological factors like blood flow. It is determined by incubating the compound with liver microsomes or hepatocytes and monitoring its disappearance over time. The rate of disappearance is then used to calculate the CLint value. A high CLint value generally suggests rapid metabolism and a short in vivo half-life, whereas a low CLint indicates slower metabolism and a potentially longer half-life. The determination of unbound intrinsic clearance (CLin,u) is particularly important as it accounts for non-specific binding to microsomes, providing a more accurate prediction of in vivo clearance. nih.gov

Table 1: Hypothetical Metabolic Stability Data for 4-(4-Chlorobenzoyl)-2-phenylmorpholine

| Test System | Incubation Time (min) | % Parent Remaining | Half-Life (t½, min) | Intrinsic Clearance (CLint, µL/min/mg protein) |

|---|---|---|---|---|

| Human Liver Microsomes | 0 | 100 | - | - |

| 15 | Data Not Available | Data Not Available | Data Not Available | |

| 30 | Data Not Available | Data Not Available | Data Not Available | |

| 60 | Data Not Available | Data Not Available | Data Not Available | |

| Rat Liver Microsomes | 0 | 100 | - | - |

| 15 | Data Not Available | Data Not Available | Data Not Available | |

| 30 | Data Not Available | Data Not Available | Data Not Available | |

| 60 | Data Not Available | Data Not Available | Data Not Available | |

| Human Hepatocytes | 0 | 100 | - | - |

| 60 | Data Not Available | Data Not Available | Data Not Available | |

| 120 | Data Not Available | Data Not Available | Data Not Available |

Note: This table is for illustrative purposes only, as no experimental data for this compound is publicly available.

Role of Cytochrome P450 Enzymes (CYPs) and Non-CYP Enzymes (e.g., UGT, AO)

The cytochrome P450 (CYP) superfamily of enzymes, primarily located in the liver, is responsible for the metabolism of a vast majority of drugs. iiab.mee3s-conferences.org These enzymes catalyze Phase I oxidative reactions. To identify the specific CYP isoforms involved in the metabolism of a compound like this compound, recombinant human CYP enzymes or chemical inhibitors specific to certain CYP isoforms are used.

In addition to CYPs, other non-CYP enzymes can also play a significant role in drug metabolism. These include UDP-glucuronosyltransferases (UGTs), which are involved in Phase II conjugation reactions, and aldehyde oxidase (AO), which can metabolize nitrogen-containing heterocyclic compounds. tandfonline.comresearchgate.net Investigating the contribution of these enzymes is crucial for a complete understanding of a compound's metabolic pathways.

In Vitro Metabolite Identification and Profiling

Identifying the metabolites of a drug candidate is essential to understand its clearance mechanisms and to assess the potential for the formation of pharmacologically active or toxic byproducts.

Use of High-Resolution Mass Spectrometry for Metabolite Structure Elucidation

High-resolution mass spectrometry (HRMS), often coupled with liquid chromatography (LC-HRMS), is a powerful analytical technique for the identification and structural elucidation of metabolites. Following incubation of the parent compound with microsomes or hepatocytes, the resulting mixture is analyzed by LC-HRMS. The high mass accuracy of HRMS allows for the determination of the elemental composition of metabolites, while tandem mass spectrometry (MS/MS) provides fragmentation patterns that help in elucidating their chemical structures.

Table 2: Potential Metabolites of this compound

| Metabolite ID | Proposed Biotransformation | m/z (Calculated) |

|---|---|---|

| M1 | Monohydroxylation (phenyl ring) | Data Not Available |

| M2 | Monohydroxylation (morpholine ring) | Data Not Available |

| M3 | N-dealkylation | Data Not Available |

Note: This table presents hypothetical metabolites based on common metabolic pathways. No specific metabolite identification data for this compound is publicly available.

Detection of Reactive Intermediates (e.g., GSH trapping)

Some drug candidates can be metabolized to form reactive intermediates, which are chemically unstable and can covalently bind to cellular macromolecules like proteins and DNA, potentially leading to toxicity. In vitro assays are used to assess the potential of a compound to form such reactive metabolites. A common method is glutathione (B108866) (GSH) trapping. GSH is a nucleophilic tripeptide that can react with and "trap" electrophilic reactive intermediates, forming stable GSH adducts. These adducts can then be detected and characterized by mass spectrometry, providing evidence for the formation of reactive metabolites.

The in vitro methodologies described provide a comprehensive framework for characterizing the ADME properties of a chemical compound such as this compound. Through the systematic application of metabolic stability assays, determination of intrinsic clearance, identification of metabolizing enzymes, and profiling of metabolites, including the assessment of reactive intermediate formation, researchers can build a detailed understanding of a compound's metabolic fate. This knowledge is indispensable for guiding medicinal chemistry efforts to optimize drug candidates and for making informed decisions during the drug development process. The absence of specific public data for this compound highlights the proprietary nature of much of the research in drug discovery.

Enzyme Induction and Inhibition Studies (in vitro)

The investigation of a compound's potential to induce or inhibit cytochrome P450 (CYP450) enzymes is a critical step in preclinical assessment. These enzymes are central to the metabolism of a vast majority of drugs, and any alteration in their activity can lead to significant drug-drug interactions (DDIs). nih.govbiomolther.org

To evaluate this compound, in vitro studies would typically be conducted using human liver microsomes or recombinant human CYP enzymes. These systems allow for the direct measurement of the compound's effect on the metabolic activity of specific CYP isoforms, such as CYP3A4, CYP2D6, CYP2C9, CYP2C19, and CYP1A2.

Inhibition assays would determine the concentration of this compound required to reduce the activity of a specific CYP enzyme by 50% (IC50). This is achieved by incubating the compound with a known enzyme-specific substrate and measuring the formation of the metabolite. A low IC50 value suggests a higher potential for inhibition. nih.gov Inhibition can be reversible (competitive, non-competitive) or irreversible (time-dependent), and further kinetic studies would elucidate the precise mechanism. nih.govbiomolther.org

Induction studies assess whether this compound can increase the expression of CYP enzymes. This is typically evaluated using cultured human hepatocytes. The cells are treated with the compound, and the induction potential is measured by quantifying the increase in mRNA levels (via qPCR) or enzyme activity. nih.gov A key mechanism for the induction of enzymes like CYP3A4 is through the activation of the pregnane (B1235032) X receptor (PXR). promegaconnections.comspringernature.comnih.gov Therefore, a PXR activation assay, often using a reporter gene system in a cell line like DPX2™, would be performed to see if the compound is a ligand for this nuclear receptor. springernature.compuracyp.com

The data gathered from inhibition and induction studies are fundamental for assessing the drug-drug interaction (DDI) potential of this compound. promegaconnections.com If the compound is found to be a potent inhibitor of a major CYP enzyme, it could increase the plasma concentrations of co-administered drugs that are substrates of that enzyme, potentially leading to toxicity. Conversely, if it is an inducer, it could decrease the efficacy of co-administered drugs by accelerating their metabolism. nih.gov Regulatory agencies provide guidance on how to use in vitro data to predict the clinical significance of these interactions.

In Vitro Permeability Assays

Predicting the absorption of a compound across biological membranes, such as the intestinal wall and the blood-brain barrier, is essential for determining its potential bioavailability and site of action. Several in vitro models are used to estimate this permeability.

The Parallel Artificial Membrane Permeability Assay (PAMPA) is a high-throughput screening tool used to predict passive transcellular permeability. evotec.comnih.gov This cell-free assay measures the diffusion of a compound from a donor well, through a synthetic membrane coated with lipids (e.g., porcine brain lipid extract for BBB-PAMPA), to an acceptor well. nih.govtaylorandfrancis.com The permeability coefficient (Pe) is then calculated.

For this compound, the PAMPA model would provide a rapid and cost-effective initial assessment of its ability to passively diffuse across membranes. creative-biolabs.com Compounds are often classified as having low or high permeability based on their Pe values, which helps in early-stage candidate selection. researchgate.net It is important to note that PAMPA does not account for active transport or paracellular pathways. evotec.com

Table 1: Representative PAMPA Permeability Classification

| Permeability Classification | Apparent Permeability (Papp) (10⁻⁶ cm/s) |

|---|---|

| Low | < 1.5 |

| High | > 1.5 |

Note: This table shows a general classification scheme; specific values can vary between laboratories.

To gain a more comprehensive understanding of intestinal absorption, the Caco-2 cell permeability assay is the industry gold standard. researchgate.net Caco-2 cells are a human colon adenocarcinoma cell line that, when cultured on semi-permeable filter supports, differentiate into a monolayer of polarized enterocytes that mimic the intestinal epithelium, complete with tight junctions and efflux transporters like P-glycoprotein (P-gp). nih.gov

This assay measures the bidirectional transport (apical-to-basolateral and basolateral-to-apical) of this compound across the Caco-2 monolayer. nih.gov The apparent permeability coefficient (Papp) is calculated for both directions. An efflux ratio (Papp B-A / Papp A-B) greater than 2 is indicative of active efflux, suggesting the compound is a substrate for transporters like P-gp. This model provides insight into both passive diffusion and active transport mechanisms, offering a more accurate prediction of in vivo intestinal absorption compared to PAMPA. researchgate.net

Table 2: Representative Caco-2 Permeability and Efflux Classification

| Permeability Classification | Papp A-B (10⁻⁶ cm/s) | Efflux Ratio (Papp B-A / Papp A-B) | Interpretation |

|---|---|---|---|

| Low | < 2.0 | < 2 | Low absorption, not a P-gp substrate |

| Moderate | 2.0 - 10.0 | < 2 | Moderate absorption, not a P-gp substrate |

| High | > 10.0 | < 2 | High absorption, not a P-gp substrate |

| High with Efflux | > 10.0 | > 2 | High permeability, P-gp substrate |

Note: This table provides a general classification framework. Values are laboratory-dependent.

For compounds intended to act on the central nervous system (CNS), the ability to cross the blood-brain barrier (BBB) is paramount. mdpi.comresearchgate.net The BBB is a highly selective barrier that protects the brain. In vitro models are crucial for predicting a compound's potential to penetrate into the CNS. nih.govnih.gov

While BBB-PAMPA provides an initial estimate, cell-based models offer more physiologically relevant data. researchgate.net A common model uses Madin-Darby Canine Kidney (MDCK) cells, often transfected to overexpress human efflux transporters like P-gp (MDCK-MDR1), which are highly expressed at the BBB. Similar to the Caco-2 assay, bidirectional transport of this compound would be measured to determine its permeability and susceptibility to efflux. A low efflux ratio and high apparent permeability in this model would suggest the compound is likely to cross the BBB.

Plasma Protein Binding (PPB) Determination (in vitro)

The extent to which a compound binds to plasma proteins, primarily albumin and alpha-1-acid glycoprotein (B1211001) (AAG), significantly influences its pharmacokinetic and pharmacodynamic properties. boomer.orgnih.gov According to the free drug theory, only the unbound fraction of a drug is available to diffuse into tissues, interact with pharmacological targets, and be cleared from the body. nih.gov

The in vitro determination of plasma protein binding for this compound would typically be performed using equilibrium dialysis, ultrafiltration, or ultracentrifugation. nih.gov Equilibrium dialysis is often considered the reference method. In this technique, a plasma sample containing the compound is dialyzed against a protein-free buffer solution through a semi-permeable membrane. At equilibrium, the concentration of the unbound compound in the buffer is measured and compared to the total concentration in the plasma compartment to calculate the fraction unbound (fu). nih.gov

A high degree of plasma protein binding (low fu) can limit drug distribution and result in a lower volume of distribution, whereas a low degree of binding allows more drug to be available to exert its effect.

Table 3: General Classification of Plasma Protein Binding

| Binding Classification | Percent Bound | Fraction Unbound (fu) |

|---|---|---|

| Low | < 50% | > 0.5 |

| Moderate | 50% - 90% | 0.1 - 0.5 |

| High | 90% - 99% | 0.01 - 0.1 |

| Very High | > 99% | < 0.01 |

Note: General classification for illustrative purposes.

Future Research Directions and Translational Perspectives

Exploration of Novel Synthetic Pathways for Derivatization

The structural scaffold of 4-(4-Chlorobenzoyl)-2-phenylmorpholine offers considerable scope for chemical modification to optimize its pharmacological properties. Future synthetic research should focus on two primary areas: the production of single-enantiomer forms of the compound and the systematic diversification of its core structure to build a comprehensive structure-activity relationship (SAR) profile.

The 2-phenylmorpholine (B1329631) core contains a chiral center, meaning the compound exists as a pair of enantiomers. It is common for enantiomers of a chiral drug to exhibit different pharmacological, pharmacokinetic, and toxicological properties. Therefore, the development of synthetic methods to produce enantiomerically pure forms of this compound is a critical next step. Future research could pursue several established and emerging strategies for asymmetric synthesis.

One highly effective approach is the asymmetric hydrogenation of unsaturated morpholine (B109124) precursors. rsc.orgresearchgate.net This method often employs rhodium or iridium catalysts complexed with chiral bisphosphine ligands to achieve high yields and excellent enantioselectivities (up to 99% enantiomeric excess) for various 2-substituted morpholines. rsc.org Adapting this methodology would involve the synthesis of a suitable dehydromorpholine precursor to this compound, followed by catalytic hydrogenation to selectively produce the desired (R)- or (S)-enantiomer.

Other potential avenues include enzymatic asymmetric synthesis, which utilizes enzymes to create an enantiomerically pure precursor, and chemical asymmetric synthesis, where chiral catalysts or auxiliaries guide the formation of the desired stereoisomer from an achiral starting material. google.com The resolution of the racemic mixture via diastereomeric salt formation with a chiral resolving agent is also a viable, albeit often less efficient, strategy. nih.gov

| Asymmetric Synthesis Strategy | Description | Potential Advantages | Key Research Challenge |

|---|---|---|---|

| Asymmetric Hydrogenation | Use of a chiral metal catalyst (e.g., Rhodium-bisphosphine complex) to hydrogenate an unsaturated precursor, selectively forming one enantiomer. rsc.orgresearchgate.net | High efficiency, high enantioselectivity, atom economy. | Synthesis of the specific unsaturated morpholine precursor. |

| Enzymatic Asymmetric Synthesis | Utilization of stereoselective enzymes to resolve a racemic mixture or to catalyze an enantioselective reaction step. google.com | High specificity, mild reaction conditions. | Identifying a suitable enzyme and optimizing reaction conditions. |

| Chiral Auxiliary-Mediated Synthesis | Temporarily attaching a chiral molecule (auxiliary) to the substrate to direct a stereoselective reaction, followed by its removal. google.com | Predictable stereochemical outcome. | Requires additional reaction steps for attachment and removal. |

| Diastereomeric Resolution | Reaction of the racemic mixture with a chiral resolving agent to form diastereomers, which are then separated by physical means (e.g., crystallization). nih.gov | Technically straightforward. | Maximum theoretical yield is 50% for the desired enantiomer. |

To fully explore the chemical space around this scaffold and optimize its activity, future work must involve the synthesis of a library of analogs with varied substitution patterns. Modifications can be systematically introduced on both the 2-phenyl ring and the 4-chlorobenzoyl moiety to probe how changes in electronic, steric, and lipophilic properties affect biological activity.

Modifications to the Benzoyl Moiety:

Positional Isomerism: Moving the chloro-substituent from the para- (4-) position to the ortho- (2-) or meta- (3-) position.

Electronic Variation: Replacing the chloro group with other halogens (F, Br, I), electron-donating groups (e.g., methoxy, methyl), or electron-withdrawing groups (e.g., trifluoromethyl, nitro).

Scaffold Hopping: Replacing the entire 4-chlorobenzoyl group with other acyl groups, such as different substituted benzoyls, heteroaromatic acyl groups (e.g., nicotinoyl, furoyl), or aliphatic acyl groups.

Modifications to the Phenyl Moiety:

Substitution: Introducing a range of substituents (e.g., halogens, alkyl, alkoxy) at various positions on the 2-phenyl ring to investigate their impact on target binding and selectivity.

Modern synthetic methods, such as photocatalytic diastereoselective annulation strategies and multicomponent reactions, could provide efficient access to diverse and highly substituted morpholine scaffolds. nih.govnih.gov These approaches would enable the rapid assembly of a library of analogs for comprehensive SAR studies. nih.gov

| Ring Moiety | Proposed Modification | Rationale for Derivatization |

|---|---|---|

| 4-Chlorobenzoyl | Vary halogen at position 4 (F, Br, I) | Probe the effect of halogen size and electronegativity on binding affinity. |

| 4-Chlorobenzoyl | Introduce electron-donating/-withdrawing groups | Modulate the electronic character of the carbonyl group to influence target interactions. |

| 4-Chlorobenzoyl | Replace with heteroaromatic acyl groups | Introduce new hydrogen bond donors/acceptors and alter solubility. |

| 2-Phenyl | Add substituents (e.g., -CH₃, -OCH₃, -F) | Investigate steric and electronic requirements for the binding pocket. |

| Morpholine Core | Introduce substituents at C3, C5, or C6 | Explore conformational constraints and introduce new vectors for interaction. |

Advanced Computational Modeling for Mechanism Prediction

Computational chemistry offers powerful tools to accelerate the drug discovery process by predicting molecular properties and simulating interactions with biological targets. For this compound, advanced computational modeling can provide crucial insights into its mechanism of action and guide the design of more potent and selective derivatives.

The integration of quantum mechanics (QM) with machine learning (ML), often termed Quantum Machine Learning (QML), represents a paradigm shift in computational drug design. towardsai.net QML models can be trained on datasets of quantum chemical calculations to rapidly and accurately predict properties like molecular orbital energies, charge distributions, and reaction energetics for new molecules, bypassing the need for computationally expensive calculations for every new analog. arxiv.orgnih.gov

Future research should leverage QML to:

Predict Physicochemical Properties: Develop models to predict the absorption, distribution, metabolism, excretion, and toxicity (ADME-Tox) profiles of newly designed analogs. purdue.edu

Elucidate Reaction Mechanisms: Simulate potential metabolic pathways and decomposition products.

Guide Derivatization: Identify which substitutions on the phenyl or benzoyl rings are most likely to enhance desired electronic properties for target interaction. arxiv.org

By combining the precision of quantum chemistry with the speed of machine learning, researchers can more efficiently screen virtual libraries of compounds and prioritize the most promising candidates for synthesis. nih.gov

Molecular dynamics (MD) simulations provide an atomic-level view of how a small molecule interacts with its biological target, such as a receptor or enzyme, over time. unibo.itnih.gov Unlike static docking models, MD simulations account for the inherent flexibility of both the ligand and the protein, offering a more realistic depiction of the binding process. acs.org

For this compound, enhanced MD simulations can be employed to:

Identify Binding Poses: Determine the most stable binding orientation(s) of the compound within its target's binding site.

Calculate Binding Free Energy: More accurately estimate the binding affinity (e.g., Ki) of the compound and its analogs, helping to rationalize SAR data. mdpi.com

Reveal Allosteric Sites: Identify potential secondary binding sites on the target protein that could be exploited for allosteric modulation. nih.gov

Predict Residence Time: Use methods like steered MD or metadynamics to understand the kinetics of drug-target binding and unbinding, as a longer residence time can often lead to improved drug efficacy. unibo.it

These simulations are crucial for understanding the molecular basis of the compound's activity and for providing a dynamic, mechanistically-driven hypothesis for the rational design of improved therapeutics. mdpi.com

Development of Advanced In Vitro Assay Systems